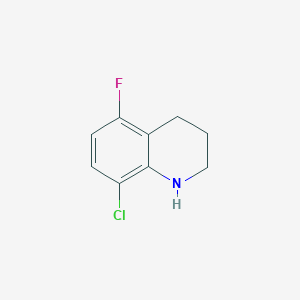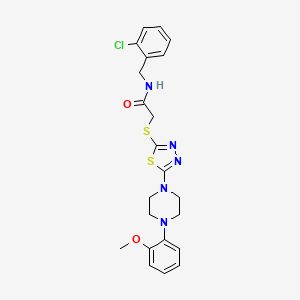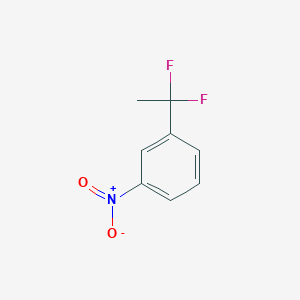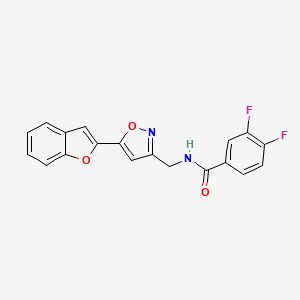
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroquinolines are a class of organic compounds that are semi-hydrogenated derivatives of quinoline . They are typically colorless oils and are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are generally produced by hydrogenation of quinolines . The synthesis of highly substituted tetrahydroquinolines has been reported using ethyl cyanoacetate via aza-Michael–Michael addition .Molecular Structure Analysis
The molecular structure of tetrahydroquinolines typically consists of a benzene ring fused with a nitrogen-containing cyclohexane ring .Chemical Reactions Analysis
Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be synthesized through a reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .Physical And Chemical Properties Analysis
Tetrahydroquinolines are typically colorless oils . The physical and chemical properties of a specific tetrahydroquinoline can vary depending on its specific structure and the functional groups it contains.Scientific Research Applications
Excited-State Processes and Solvation Effects
- Research on 8-Hydroxyquinoline, a compound related to 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline, reveals insights into its excited-state processes and solvation effects. This study contributes to understanding the photoinduced formation of nonfluorescent tautomeric forms and intermolecular proton transfers in various solvents (Bardez et al., 1997).
Antibacterial Properties
- Synthesis of 8-nitrofluoroquinolone derivatives, closely related to the queried compound, demonstrated interesting antibacterial activities against gram-positive and/or gram-negative strains, indicating potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Fluoroionophores
- 8-Alkoxy-5-chloroquinoline fluorophores have been studied for their binding properties and selectivity for sodium and strontium ions, suggesting applications in ion sensing and luminescence in the presence of specific metal ions (Casnati et al., 2003).
Heteromeric Double Helix Formation
- Oligoamides of 8-chloroquinoline have shown the ability to form double helical dimers and undergo cross-hybridization with 8-fluoroquinoline analogues. This highlights potential applications in molecular assembly and nanostructure design (Gan et al., 2010).
Sensor Arrays
- Hydroxyquinoline-based ligands with extended conjugated fluorophores were developed for use in sensor arrays to distinguish between cationic analytes. This research suggests applications in the development of advanced sensing technologies (Palacios et al., 2007).
Phototoxicity Reduction
- Research on a fluoroquinoline with a methoxy group at the 8 position showed reduced phototoxicity under long-wave UV light, providing insights into the development of safer photostable compounds (Marutani et al., 1993).
Ultrafast Proton Transfer
- Studies on 8-Hydroxyquinoline in water revealed ultrafast excited-state proton transfer processes, which help explain the fluorescent properties of metal complexes with hydroxyquinolines (Park et al., 2016).
Corrosion Detection
- The use of 8-Hydroxyquinoline in epoxy coatings for the detection of corrosion in metals highlights its potential application in material science and engineering (Roshan et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLOSUPUXZPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)
![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![2,4,7,8-Tetramethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2983105.png)


![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)


![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)
